molecular formula C10H6ClN3O B2655767 8-chloro-4H,5H-imidazo[1,5-a]quinoxalin-4-one CAS No. 1334331-42-8

8-chloro-4H,5H-imidazo[1,5-a]quinoxalin-4-one

Cat. No.: B2655767
CAS No.: 1334331-42-8
M. Wt: 219.63
InChI Key: RSPSBLMJISTJKJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-4H,5H-imidazo[1,5-a]quinoxalin-4-one typically involves the cyclization of 1-(2-isocyanophenyl)-1H-imidazole derivatives. One common method includes the use of phenyliodine (III) dicyclohexanecarboxylate in the presence of an iridium catalyst and visible light . Another approach involves the intramolecular cyclization of 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles in a base medium, which proceeds through aromatic nucleophilic substitution of halogen and subsequent autooxidation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

8-chloro-4H,5H-imidazo[1,5-a]quinoxalin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Reagents such as sodium hydride and potassium carbonate are often used in substitution reactions.

Major Products

Properties

IUPAC Name

8-chloro-5H-imidazo[1,5-a]quinoxalin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3O/c11-6-1-2-7-8(3-6)14-5-12-4-9(14)10(15)13-7/h1-5H,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSPSBLMJISTJKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N3C=NC=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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